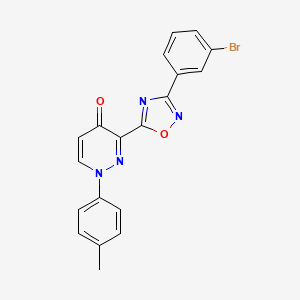
3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid, more commonly known as 3,4-DCPP, is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound with a unique chemical structure and properties that make it useful for a wide range of experiments. 3,4-DCPP is a white crystalline solid with a melting point of approximately 80°C and a molecular weight of 305.8 g/mol. It is soluble in water, ethanol, and methanol, and is stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
Exposure Assessment and Toxicology
Exposure to Phenoxy Acid Herbicides Research conducted on Finnish farm workers exposed to phenoxy acid herbicides, including MCPA, mecoprop, and dichlorprop, highlighted the importance of understanding the routes of exposure (dermal vs. inhalation) and their metabolic and excretory kinetics. These studies are crucial for assessing occupational and environmental exposure risks associated with herbicide use (Manninen et al., 1986).
Toxicological Investigations in Overdose Cases Investigations into fatal overdoses involving chlorophenoxyacetic acids and organophosphates provide critical data on the toxicokinetics, metabolic pathways, and physiological impacts of these compounds. Such research helps in the forensic analysis of poisoning cases and enhances our understanding of the acute toxic effects of these substances (Osterloh et al., 1983).
Environmental Health Perspectives
Occupational Exposure to Halogenated Compounds Studies on firefighters exposed to dioxins, furans, PCBs, and other halogenated compounds during firefighting activities reveal the need for monitoring and mitigating the health risks associated with exposure to complex chemical mixtures in occupational settings. These findings can guide safety protocols and health risk assessments for workers in various industries (Shaw et al., 2013).
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-10-2-1-9(7-11(10)15)12(8-13(17)18)16-3-5-21(19,20)6-4-16/h1-2,7,12H,3-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXJVQMEHMEMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)
![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2704503.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2704507.png)

![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)

![3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2704517.png)